
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of flow microreactor systems has been shown to be effective in the synthesis of similar compounds, providing a sustainable and versatile approach .
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the cyclobutane ring .
Scientific Research Applications
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group and the carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with specific binding characteristics .
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-7(12-6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
HXDRMRXJLXRNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
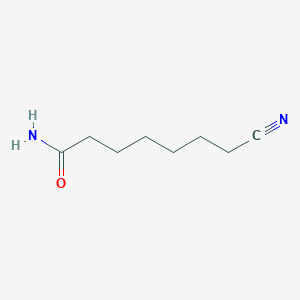
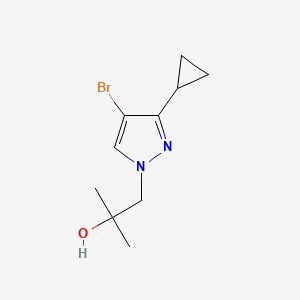
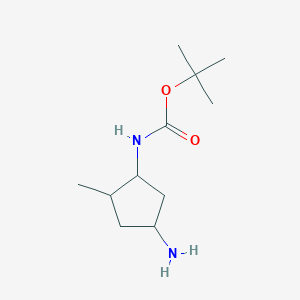
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
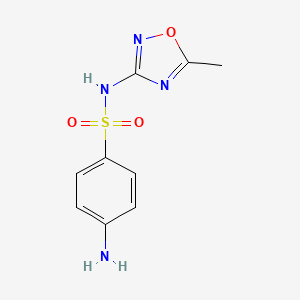
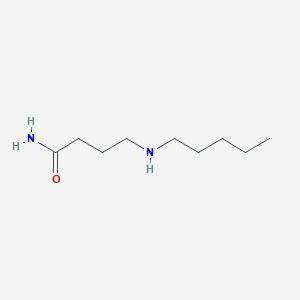
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)
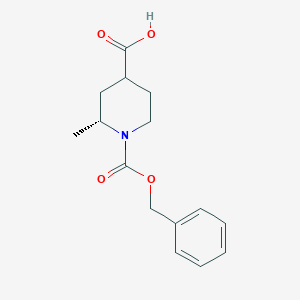
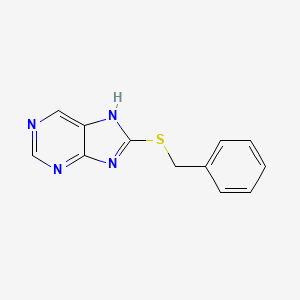
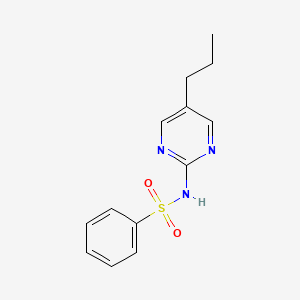

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
